molecular formula C12H10BrF3O3 B8152185 3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester

3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester

Cat. No.: B8152185
M. Wt: 339.10 g/mol
InChI Key: MXMMFRIXSIUOQP-UHFFFAOYSA-N
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Description

This compound belongs to the class of β-keto esters, characterized by a phenyl ring substituted with bromine (Br) at position 2 and a trifluoromethyl (CF₃) group at position 5. The ethyl ester group enhances solubility in organic solvents, while the electron-withdrawing substituents (Br and CF₃) influence reactivity and stability.

Properties

IUPAC Name

ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMMFRIXSIUOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the reaction of 2-Bromo-5-trifluoromethyl-benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to alterations in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Structural Analogs :

3-(4-Bromo-phenyl)-3-oxo-propionic acid ethyl ester (CAS 26510-95-2): Para-substitution may enhance conjugation, stabilizing the keto-enol tautomer .

Trifluoromethyl Derivatives: 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester (CAS 1717-42-6): The CF₃ group at position 3 enhances electron-withdrawing effects, increasing acidity of the α-hydrogen (pKa ~8–9) compared to non-fluorinated analogs .

Fluoro-Substituted Analogs: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate: Fluorine’s electronegativity lowers electron density on the phenyl ring, affecting reactivity in cross-coupling reactions .

Mixed Substituent Compounds :

  • 3-(4-(Methylsulfonyl)phenyl)-3-oxo-propionic acid ethyl ester (CAS 53090-47-4): The methylsulfonyl group introduces strong electron-withdrawing effects, increasing thermal stability (boiling point: 437.1°C) .

Target Compound: The combination of Br (position 2) and CF₃ (position 5) creates a sterically hindered, electron-deficient phenyl ring. This likely reduces solubility in polar solvents compared to mono-substituted analogs but enhances stability toward electrophilic substitution.

Physicochemical Properties

Compound (CAS No.) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Purity
Target Compound* C₁₂H₁₀BrF₃O₃ ~326.1 ~1.45 (est.) ~450 (est.) ~7–8 N/A
3-(2-Bromo-phenyl) ester (50671-05-1) C₁₁H₁₁BrO₃ 271.11 N/A N/A N/A 95–98%
3-(3-Trifluoromethylphenyl) ester (1717-42-6) C₁₂H₁₁F₃O₃ 260.21 N/A N/A ~8.81 N/A
3-(4-(Methylsulfonyl)phenyl) ester (53090-47-4) C₁₂H₁₄O₅S 270.30 1.252 437.1 8.81 N/A

*Estimated values based on structural analogs.

Biological Activity

3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a trifluoromethyl group. These functionalities enhance its biological activity and potential therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, potential applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The IUPAC name for the compound is ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate. Its molecular formula is C12H10BrF3O3C_{12}H_{10}BrF_3O_3 with a molecular weight of approximately 329.11 g/mol. The presence of both bromine and trifluoromethyl groups contributes to its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameEthyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Molecular FormulaC12H10BrF3O3C_{12}H_{10}BrF_3O_3
Molecular Weight329.11 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-Bromo-5-trifluoromethyl-benzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide. The reaction is conducted under reflux conditions to facilitate the formation of the desired product, followed by purification techniques such as recrystallization and chromatography to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine and trifluoromethyl groups are known to enhance the compound's binding affinity to various biological receptors, potentially altering cellular processes and biochemical pathways.

Key Mechanisms:

  • Target Interaction : The compound interacts with enzymes and receptors involved in metabolic pathways.
  • Modulation of Signaling Pathways : It may influence pathways such as apoptosis, inflammation, and cell proliferation.

Biological Activity

Research has indicated that this compound exhibits notable biological activities including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary data suggest it may inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition : It has been evaluated for its potential as an inhibitor of specific kinases, which are crucial in cancer signaling pathways .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : A study focusing on kinase inhibitors found that derivatives of this compound showed promising IC50 values, indicating effective inhibition at low concentrations .

Comparative Analysis

When compared to similar compounds, such as 2-Bromo-5-trifluoromethyl-benzaldehyde and other trifluoromethyl-containing drugs, this compound demonstrates unique properties that enhance its biological activity:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer, antimicrobial5.0
2-Bromo-5-trifluoromethyl-benzaldehydeModerate enzyme inhibition10.0
Trifluoromethyl-containing drugs (general)Varies widely1 - 20

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